Lipophilicity (LogP) Differentiates Target from Parent Carbamic Azide by a Factor of ~6 (ΔLogP ≈ 2.6)
Carbamic azide, 2-naphthalenyl- (185691-79-6) exhibits a computationally estimated LogP of 3.15 . The parent compound carbamic azide (13125-56-9) has a LogP of 0.53 . The 2.62 log-unit difference corresponds to a ~420-fold greater octanol/water partition coefficient for the naphthalenyl derivative, reflecting the substantial hydrophobic contribution of the fused aromatic ring system. This difference is critical when the compound is used as a synthetic building block: the higher LogP alters solubility profiles in organic reaction media and can shift retention times in reversed-phase chromatographic purification by several minutes under standard gradients.
| Evidence Dimension | Octanol/water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.15 (Carbamic azide, 2-naphthalenyl-, CAS 185691-79-6) |
| Comparator Or Baseline | LogP = 0.53 (Carbamic azide, CAS 13125-56-9) |
| Quantified Difference | ΔLogP = +2.62 (~420× greater partition into octanol for the target) |
| Conditions | Computational prediction (Chemsrc database); no experimental shake-flask LogP data available for either compound. |
Why This Matters
A 420-fold difference in lipophilicity directly affects solubility in organic reaction mixtures, reversed-phase HPLC retention, and predicted membrane permeability in biological screening, meaning the parent carbamic azide cannot serve as a solubility surrogate for the naphthalenyl derivative.
